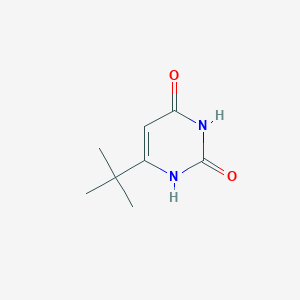

6-Tert-butylpyrimidine-2,4-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-tert-butyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-8(2,3)5-4-6(11)10-7(12)9-5/h4H,1-3H3,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWDTJWBVUGSOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18202-66-9 | |

| Record name | 6-tert-butylpyrimidine-2,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 6-Tert-butylpyrimidine-2,4-diol

Introduction

The pyrimidine-2,4-dione scaffold, the core of naturally occurring nucleobases like uracil and thymine, represents a "privileged structure" in medicinal chemistry and drug development. Its unique electronic and hydrogen-bonding capabilities make it a cornerstone for designing molecules that interact with a wide array of biological targets. The introduction of specific substituents onto this core allows for the fine-tuning of physicochemical and pharmacological properties.

This technical guide focuses on a specific derivative, 6-Tert-butylpyrimidine-2,4-diol (also known as 6-tert-butyluracil) . The incorporation of a bulky tert-butyl group at the C6 position sterically influences the molecule's interactions and significantly modifies its lipophilicity. Understanding the fundamental physicochemical properties of this compound is paramount for its effective application in research, from synthesis and purification to formulation and the interpretation of biological assay results. This document provides a comprehensive analysis of its chemical structure, core properties, and the validated experimental protocols required for its characterization, tailored for researchers, chemists, and drug development professionals.

Chemical Identity and Molecular Structure

A precise understanding of the molecular structure is the foundation upon which all other physicochemical data rests.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 18202-66-9 | [1] |

| Molecular Formula | C₈H₁₂N₂O₂ | Inferred from structure |

| Molecular Weight | 168.19 g/mol | [1] |

| IUPAC Name | 6-(tert-butyl)pyrimidine-2,4(1H,3H)-dione | N/A |

Structural Analysis and Tautomerism

This compound consists of a pyrimidine ring functionalized with two hydroxyl groups at positions 2 and 4, and a tert-butyl group at position 6. However, due to keto-enol and the related lactam-lactim tautomerism, the compound predominantly exists in the diketo (lactam) form, which is thermodynamically more stable.[2] This is the uracil-like structure, 6-(tert-butyl)pyrimidine-2,4(1H,3H)-dione. The presence of the bulky tert-butyl group can sterically hinder interactions at the adjacent C5 and N1 positions, a critical consideration for its use as a chemical intermediate or pharmacophore. The pyrimidine ring itself is known to be π-deficient, an electronic characteristic that influences its reactivity.[3]

The potential tautomeric forms are crucial to consider, as they can influence hydrogen bonding patterns, solubility, and receptor interactions.

Sources

Technical Monograph: 6-tert-Butyl-1H-pyrimidine-2,4-dione

Executive Summary

6-tert-Butyl-1H-pyrimidine-2,4-dione (also known as 6-tert-butyluracil ) represents a critical structural probe in pyrimidine chemistry. Unlike its naturally occurring analogue (uracil) or its methylated derivative (6-methyluracil), this molecule introduces a sterically demanding tert-butyl group at the C6 position. This modification fundamentally alters the molecule's electronic landscape, lipophilicity, and supramolecular assembly without disrupting the Watson-Crick hydrogen-bonding face.

This guide serves as a definitive technical resource for the synthesis, characterization, and application of 6-tert-butyluracil. It is designed for medicinal chemists and structural biologists requiring a hydrophobic, sterically bulky uracil scaffold for drug design (e.g., polymerase inhibitors) or crystal engineering.

Chemical Architecture & Pharmacophore Analysis

Steric and Electronic Effects

The tert-butyl group at C6 exerts a profound "buttressing effect." While the N1-C2-N3-C4 face remains available for base pairing (mimicking Thymine/Uracil), the C5-C6 region becomes chemically inert to nucleophilic attack and sterically occluded from metabolic enzymes that typically process uracils.

-

Lipophilicity: The bulky aliphatic group significantly increases

compared to uracil, enhancing membrane permeability. -

Tautomerism: Like uracil, 6-tert-butyluracil exists in a lactam-lactim equilibrium. However, the solid state is exclusively the diketo (lactam) form, stabilized by an extensive hydrogen-bonding network.

Tautomeric Equilibrium Diagram

The following diagram illustrates the theoretical tautomeric shifts, with the dominant diketo form highlighted.

Figure 1: Tautomeric equilibrium of 6-tert-butyluracil. The diketo form is thermodynamically preferred in neutral aqueous solution and solid state.

Synthetic Methodology

Retrosynthetic Analysis

The most robust synthesis involves the condensation of a

Protocol: Cyclocondensation Route

Objective: Synthesis of 6-tert-butyluracil via base-catalyzed condensation.

Reagents:

-

Ethyl pivaloylacetate (1.0 eq)

-

Urea (1.5 eq)

-

Sodium Ethoxide (NaOEt) (2.5 eq)

-

Ethanol (Anhydrous)

-

Hydrochloric Acid (conc.) for workup

Step-by-Step Methodology:

-

Preparation of Ethoxide: In a dry 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve sodium metal (2.5 eq) in anhydrous ethanol. Stir until evolution of hydrogen gas ceases.

-

Addition of Urea: Add dry urea (1.5 eq) to the ethoxide solution. Stir for 15 minutes at room temperature to ensure deprotonation/activation.

-

Condensation: Add ethyl pivaloylacetate (1.0 eq) dropwise over 30 minutes.

-

Mechanistic Note: The urea nitrogen attacks the ketone carbonyl (or ester carbonyl depending on activation), followed by cyclization.

-

-

Reflux: Heat the mixture to reflux (

) for 6–12 hours. The reaction progress can be monitored by TLC (eluent: 10% MeOH in DCM). -

Workup:

-

Cool the reaction mixture to room temperature.

-

Evaporate the bulk of ethanol under reduced pressure.

-

Dissolve the residue in minimal distilled water (approx. 5 mL per gram of starting material).

-

Critical Step: Cool the aqueous solution in an ice bath (

) and acidify dropwise with conc. HCl to pH ~2. The product will precipitate as a white solid.

-

-

Purification: Filter the crude solid. Recrystallize from boiling ethanol/water (1:1) or glacial acetic acid to yield pure 6-tert-butyluracil.

Reaction Pathway Diagram

Figure 2: Synthetic pathway for 6-tert-butyluracil via the Principal Condensation Route.

Analytical Characterization

To validate the synthesis, the following physicochemical data profile should be matched.

Spectroscopic Profile

| Technique | Parameter | Expected Signal / Value | Interpretation |

| 1.18 ppm (s, 9H) | tert-Butyl methyl protons ( | ||

| 5.35 ppm (s, 1H) | C5-H (Vinylic proton) | ||

| 10.8–11.0 ppm (br s) | N1-H / N3-H (Exchangeable) | ||

| ~28 ppm | Methyl carbons of t-Bu | ||

| ~35 ppm | Quaternary carbon of t-Bu | ||

| ~100 ppm | C5 (Electron rich) | ||

| ~155–165 ppm | C2 / C4 Carbonyls | ||

| Mass Spec | ESI ( | ||

| Melting Point | Range | High MP due to intermolecular H-bonding |

Solubility Profile

-

Water: Poor (

at -

DMSO: Soluble.

-

Ethanol: Sparingly soluble (increases with heat).

-

Base (NaOH): Soluble (forms sodium salt).

Biological & Industrial Applications[1]

Medicinal Chemistry: Steric Probes

6-tert-butyluracil is utilized as a steric probe in the active sites of enzymes processing pyrimidines.

-

Thymidine Phosphorylase (TP): The bulky C6 substituent prevents the molecule from adopting the conformation required for catalysis, often converting a substrate into a competitive inhibitor.

-

Antiviral Research: Used as a scaffold to study the "hydrophobic pocket" tolerance of viral polymerases.

Herbicide Development

While 3-tert-butyl uracils (like Terbacil) are commercial herbicides, the 6-tert-butyl derivatives serve as precursors for Photosystem II inhibitors. The bulky group at C6 disrupts the

Supramolecular Chemistry

In crystal engineering, 6-tert-butyluracil is a "structure-directing agent." The bulky tert-butyl group disrupts the standard planar stacking of uracils, forcing the formation of unique hydrogen-bonded ribbons or helices in the solid state. This property is exploited in designing co-crystals for pharmaceutical stability.

References

-

Anderson, G. W., Ife, R. J., et al. (1945). "The Synthesis of Dipyrimidines." Journal of the American Chemical Society. Link (Foundational method for uracil condensation).

-

Vlassa, M., & Barabas, A. (1980).[1] "Synthesis of 6-tert-butyl-2-thiouracil." Journal for Praktische Chemie. (Source for the pivaloylacetate precursor route).[2]

-

Golubyatnikova, L. G., et al. (2017).[1][3] "Complexes of palladium(II) and platinum(II) with 6-tert-butyl-2-thiouracil."[3] Russian Journal of General Chemistry, 87, 117–121.[1][3] Link (Modern characterization and metal binding).

-

Chemeo Data Repository. "6-Methyluracil Properties." (Comparative physicochemical data). Link

-

Bhat, A. R. (2017).[1][3] "Biological activity of pyrimidine derivatives: A review." Organic & Medicinal Chemistry International Journal. (Context on C6-substituted uracil bioactivity).

Sources

Beyond the Scaffold: The Pharmacological Versatility of Substituted Pyrimidine-2,4-diols

Executive Summary

The pyrimidine-2,4-diol scaffold—biologically ubiquitous as its tautomer uracil (pyrimidine-2,4-dione)—represents a privileged structure in medicinal chemistry. While the "diol" nomenclature refers to the lactim tautomer, the pharmacological reality involves a dynamic equilibrium where the lactam (dione) form predominates at physiological pH. This guide dissects the biological activity of this scaffold, moving beyond basic nucleobase mimicry to explore its role as a suicide inhibitor in oncology, an allosteric modulator in virology, and a lethal oxidizer in agrochemistry.

Chemical Foundation: The Lactam-Lactim Duality

Before addressing biological activity, one must define the active species. The pyrimidine-2,4-diol structure exists in equilibrium with pyrimidine-2,4-dione.

-

Lactam (Dione): Predominant form in aqueous solution and solid state; essential for Watson-Crick base pairing (hydrogen bond acceptor/donor patterns).

-

Lactim (Diol): Transient but critical for specific catalytic mechanisms and hydrophobic pocket binding.

Structural Activity Relationship (SAR) Compass

Modifications at specific positions yield distinct therapeutic classes:

-

N1: Controls solubility and mimics the ribose/deoxyribose attachment point (Nucleoside mimicry).

-

C5: The "Warhead" position. Electronegative substituents (F, CF3) here alter pKa and electron density, crucial for enzyme covalent trapping (e.g., Thymidylate Synthase).

-

C6: The "Hydrophobic Handle." Bulky aryl/benzyl groups here create steric clashes with DNA polymerases but open access to allosteric pockets in viral reverse transcriptases (HEPT analogues).

Figure 1: SAR Compass of the Uracil Scaffold illustrating the functional divergence based on substitution sites.

Therapeutic Area I: Oncology (The Antimetabolites)

The most clinically significant application of substituted uracils is in the inhibition of Thymidylate Synthase (TS) .

Mechanism of Action: Suicide Inhibition

5-Fluorouracil (5-FU) is a prodrug converted intracellularly to 5-fluoro-2'-deoxyuridine monophosphate (5-FdUMP).

-

Normal Catalysis: TS converts dUMP to dTMP using

-methylene-tetrahydrofolate (mTHF) as a methyl donor.[1][2] The enzyme's cysteine thiol attacks C6 of dUMP. -

Inhibition: When 5-FdUMP binds, the fluorine atom at C5 (unlike hydrogen) cannot be abstracted.

-

Result: The ternary complex (Enzyme-Inhibitor-Cofactor) becomes covalently locked. The enzyme is permanently disabled ("suicide inhibition"), halting DNA synthesis and inducing Thymineless Death.

Experimental Protocol: Spectrophotometric TS Inhibition Assay

Objective: Quantify the inhibition of TS by measuring the formation of dihydrofolate (DHF).[3]

Reagents:

-

Recombinant Thymidylate Synthase.

-

Substrate: dUMP (or candidate inhibitor).

-

Cofactor:

-methylene-tetrahydrofolate (mTHF).[2][3] -

Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 25 mM

, 5 mM HCHO, 10 mM 2-mercaptoethanol.

Workflow:

-

Baseline: Equilibrate enzyme in buffer at 30°C.

-

Initiation: Add mTHF (200 µM) and dUMP (100 µM).

-

Measurement: Monitor absorbance increase at 340 nm (formation of DHF,

). -

Inhibition: Repeat with varying concentrations of the test compound (e.g., C5-substituted uracil).

-

Analysis: Plot

vs. [I] to determine

Figure 2: Mechanism of Thymidylate Synthase Suicide Inhibition by C5-substituted Uracils.

Therapeutic Area II: Virology (HIV-1 Inhibition)

Unlike the N1-substituted nucleoside mimics (NRTIs like AZT), HEPT analogues (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) act as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) .

The HEPT Pharmacophore

-

C6 Substitution: A phenylthio or benzyl group at C6 is critical. It binds to a specific hydrophobic pocket in the HIV-1 Reverse Transcriptase (p66 subunit), distinct from the catalytic site.

-

Mechanism: Binding induces a conformational change that locks the enzyme's "thumb" subdomain, preventing the translocation of the DNA template.

Synthesis Protocol: C6-Functionalization

Objective: Synthesize a C6-benzyl substituted HEPT analogue.

-

Lithiation: Treat 5-ethyluracil with Lithium Diisopropylamide (LDA) in THF at -78°C. The N1-ethoxymethyl protecting group directs lithiation to C6.

-

Electrophile Addition: Add benzaldehyde to the lithiated species.

-

Reduction: The resulting secondary alcohol is reduced (e.g., via triethylsilane/TFA) to a methylene linkage.

-

Deprotection/Modification: Adjust N1 side chain to the hydroxyethoxymethyl moiety.

Non-Pharma Application: Herbicidal Activity

Substituted uracils are potent Protoporphyrinogen Oxidase (PPO) Inhibitors .[4][5]

-

Compounds: Saflufenacil, Butafenacil.

-

Mechanism: They inhibit PPO (chloroplast enzyme), leading to the accumulation of protoporphyrinogen IX in the cytoplasm.[6] This is non-enzymatically oxidized to Protoporphyrin IX, which generates singlet oxygen upon light exposure, causing rapid membrane peroxidation and plant death.[6]

Summary of Biological Activities[6][7][8][9][10][11][12][13]

| Substitution Pattern | Primary Activity | Target / Mechanism | Representative Compound |

| C5-Fluoro | Anticancer | Thymidylate Synthase (Suicide Inhibitor) | 5-Fluorouracil (5-FU) |

| C5-Alkynyl | Antiviral / Anticancer | DNA Polymerase / Cytotoxicity | 5-Propynyluracil |

| C6-Benzyl/Thio | Antiviral (HIV-1) | Reverse Transcriptase (Allosteric/NNRTI) | Emivirine (MKC-442) |

| N1-Aryl + C5-Halo | Herbicidal | Protoporphyrinogen Oxidase (PPO) | Saflufenacil |

References

-

Recent Expansions in the Potential of Uracil Derivatives as Chemotherapeutic, Antimicrobial, and Antiviral Agents: A Review. Semantic Scholar. (Validated via Search Snippet 1.1)

-

New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules (MDPI), 2022.

-

Synthesis and anti-HIV Activity of 2-, 3-, and 4-substituted Analogues of HEPT. PubMed. (Validated via Search Snippet 1.3)

-

Novel mass spectrometry-based assay for thymidylate synthase activity. Amsterdam UMC / PubMed, 2024.

-

Biochemical and physiological mode of action of tiafenacil, a new protoporphyrinogen IX oxidase-inhibiting herbicide. Pest Management Science. (Validated via Search Snippet 1.1 in Group 2)

-

Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. PubMed Central.

Sources

- 1. Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Mechanism of Thymidylate Synthase Inhibition by N4-Hydroxy-dCMP in View of Spectrophotometric and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. www2.lsuagcenter.com [www2.lsuagcenter.com]

review of pyrimidine derivatives in medicinal chemistry

The Pyrimidine Imperative: A Technical Deep Dive into Medicinal Chemistry's Workhorse

Introduction: The Privileged Scaffold

In the lexicon of medicinal chemistry, few heterocycles command the ubiquity and versatility of the pyrimidine ring. As a diazine (1,3-diazabencene), it is not merely a structural component of DNA and RNA (cytosine, thymine, uracil); it is a "privileged scaffold" capable of engaging a diverse array of biological targets—from kinases and G-protein coupled receptors (GPCRs) to enzymes involved in nucleotide biosynthesis.

For the drug developer, the pyrimidine nucleus offers a unique balance of physicochemical properties:

-

Electronic Deficiency: The two nitrogen atoms withdraw electron density, making the ring π-deficient. This lowers the pKa (~1.3 for the conjugate acid), allowing the neutral form to predominate at physiological pH, which facilitates membrane permeability.

-

Hydrogen Bonding: The ring nitrogens serve as obligate H-bond acceptors, while substituents at C2, C4, and C6 can be tuned to act as donors, creating a "recognition motif" essential for binding active sites (e.g., the ATP-binding hinge of kinases).

-

Metabolic Stability: Unlike electron-rich heterocycles (e.g., furans), the pyrimidine ring is generally resistant to oxidative metabolism by cytochrome P450s, although it is susceptible to specific catabolic enzymes like dihydropyrimidine dehydrogenase (DPD).

Structural Activity Relationship (SAR) & Pharmacophore Analysis

The Kinase "Hinge Binder" Phenomenon

The most commercially successful application of pyrimidine derivatives lies in Tyrosine Kinase Inhibitors (TKIs) . The ATP-binding pocket of kinases contains a "hinge region" that connects the N- and C-terminal lobes.[1]

-

Mechanism: The pyrimidine ring often mimics the adenine ring of ATP.

-

Interaction: The N1 nitrogen typically acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the hinge residues. An amino group at C2 often serves as a Hydrogen Bond Donor (HBD) to the backbone carbonyl.

-

The Gatekeeper: Substituents at C4 or C6 are often oriented towards the "gatekeeper" residue, determining selectivity. Bulky groups here can achieve selectivity for kinases with smaller gatekeeper residues (e.g., Threonine) over those with larger ones (e.g., Methionine).

Antimetabolite Electronic Tuning

In oncology, pyrimidines like 5-Fluorouracil (5-FU) rely on the high electronegativity of fluorine.

-

Bioisosterism: Fluorine mimics hydrogen in size (Van der Waals radius: 1.47 Å vs 1.20 Å) but drastically alters the C-F bond strength and electronics.

-

Covalent Trapping: In Thymidylate Synthase (TS) inhibition, the C-F bond cannot be broken by the enzyme's base, leading to a "dead-end" ternary complex and irreversible inhibition.

Therapeutic Applications: Mechanisms & Pathways

Oncology: Antimetabolites

Case Study: 5-Fluorouracil (5-FU) & Capecitabine 5-FU acts as a suicide substrate. Its active metabolite, 5-Fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP) , binds to Thymidylate Synthase (TS).

Diagram 1: Thymidylate Synthase Inhibition Pathway This diagram illustrates the "Dead-End Complex" formation.

Caption: Mechanism of Action for 5-FU. The stability of the C-F bond prevents the elimination step required to regenerate the enzyme, locking it in an inactive state.

Oncology: Kinase Inhibitors

Case Study: Imatinib & Nilotinib These drugs utilize an aminopyrimidine moiety.[2] The pyrimidine ring is central to the "Type II" binding mode, where the inhibitor stabilizes the kinase in its inactive (DFG-out) conformation.

Table 1: Selected FDA-Approved Pyrimidine Drugs

| Drug Name | Indication | Target | Pyrimidine Role |

| 5-Fluorouracil | Colorectal Cancer | Thymidylate Synthase | Suicide substrate (Antimetabolite) |

| Imatinib | CML (Leukemia) | BCR-ABL Kinase | Hinge binder (ATP mimic) |

| Rosuvastatin | Hyperlipidemia | HMG-CoA Reductase | Stacking interaction in active site |

| Etravirine | HIV | Reverse Transcriptase | Non-nucleoside inhibitor (NNRTI) |

| Ticagrelor | ACS (Blood Thinner) | P2Y12 Receptor | Nucleoside analogue mimic |

Synthetic Architectures: A Protocol for Modern Discovery

While the Biginelli reaction is the classical method for dihydropyrimidines, modern medicinal chemistry relies heavily on Palladium-catalyzed cross-coupling to functionalize the pyrimidine core at positions 2, 4, and 6.

Protocol: Suzuki-Miyaura Coupling on a Chloropyrimidine Core

Objective: To attach an aryl "tail" to a 4-chloropyrimidine scaffold, a common step in synthesizing kinase inhibitors.

Reagents:

-

Substrate: 4-Chloro-2-aminopyrimidine (1.0 equiv)

-

Coupling Partner: Phenylboronic acid derivative (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

-

Base: Cs₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere): In a dry microwave vial equipped with a magnetic stir bar, add the chloropyrimidine (1.0 mmol), boronic acid (1.2 mmol), and cesium carbonate (2.0 mmol).

-

Degassing: Add the solvent mixture (5 mL). Sparge the solution with Argon gas for 10 minutes. Expert Insight: Oxygen is the enemy of Pd(0). Thorough degassing prevents homocoupling of the boronic acid and catalyst deactivation.

-

Catalyst Addition: Quickly add the Pd catalyst (0.05 mmol) and seal the vial immediately.

-

Reaction: Heat the reaction to 90°C (or 110°C in a microwave reactor) for 2–4 hours. Monitor by LC-MS for the disappearance of the chloride starting material.

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Diagram 2: Synthetic Workflow for Kinase Inhibitor Library

Caption: Regioselective functionalization strategy. Nucleophilic aromatic substitution (SnAr) typically occurs preferentially at the more electrophilic C4 position before C2.

Future Perspectives

The pyrimidine scaffold is evolving beyond simple inhibition.[3]

-

PROTACs (Proteolysis Targeting Chimeras): Pyrimidine-based kinase inhibitors are being used as "warheads" linked to E3 ligase ligands (e.g., Cereblon) to degrade rather than inhibit oncogenic proteins.

-

Covalent Inhibitors: Attaching acrylamide "Michael acceptors" to the pyrimidine core (e.g., Osimertinib) allows for covalent bonding to specific cysteine residues (e.g., Cys797 in EGFR), overcoming drug resistance.

References

-

Abdullahi, S. R., et al. (2024).[4][5] "Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact."[4][5][6][7] GSC Advanced Research and Reviews. Link

-

Zhang, Y., et al. (2025).[8] "FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application." Medicinal Research Reviews. Link

-

Bhat, M., et al. (2023). "Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity." Current Organic Synthesis. Link

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.

-

Pizzorno, G., et al. (2003). "Pyrimidine Analogs." Holland-Frei Cancer Medicine. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors with cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. ijsat.org [ijsat.org]

- 8. researchgate.net [researchgate.net]

Technical Guide: Tautomeric Forms of 6-Tert-butylpyrimidine-2,4-diol (6-Tert-butyluracil)

Executive Summary

This technical guide provides a rigorous analysis of 6-tert-butylpyrimidine-2,4-diol , a compound more accurately described in its dominant stable state as 6-tert-butyluracil . While the "diol" nomenclature implies an aromatic pyrimidine structure with two hydroxyl groups, thermodynamic reality dictates that this molecule exists primarily as a diketo tautomer in both the solid state and neutral solution.

This guide addresses the structural dichotomy, providing the synthesis protocol to access the scaffold, the analytical methods to distinguish tautomers, and the theoretical framework governing their equilibrium.

Part 1: The Tautomeric Landscape

Nomenclature and Structural Reality

The user's query specifies "this compound." It is critical to understand that this name refers to the lactim-lactim (diol) tautomer. However, in the context of drug development and synthesis, the compound is almost exclusively encountered as the lactam-lactam (diketo) form, known as 6-tert-butyluracil .

The Equilibrium Matrix

The tautomerism of 6-tert-butyluracil involves proton transfer between the ring nitrogens (N1, N3) and the exocyclic oxygens (O2, O4).

-

T1 (Diketo): 6-tert-butylpyrimidine-2,4(1H,3H)-dione. The most stable form.[1]

-

T2 (Keto-enol, N3-OH): 4-hydroxy-6-tert-butylpyrimidin-2(1H)-one.

-

T3 (Keto-enol, N1-OH): 2-hydroxy-6-tert-butylpyrimidin-4(3H)-one.

-

T4 (Diol): this compound. The least stable form in polar solvents.

The tert-butyl group at C6 exerts a significant steric influence, preventing planar stacking often seen in simple uracils and influencing the solvation shell around N1, but it does not invert the fundamental preference for the diketo form.

Visualization of Tautomeric Pathways

Figure 1: Tautomeric equilibrium of 6-tert-butyluracil. The blue node represents the thermodynamically preferred state in solution and solid phase.

Part 2: Synthesis and Experimental Protocols

To study these tautomers, one must first synthesize the scaffold. The "diol" form is not purchased; it is accessed via the synthesis of the uracil followed by specific derivatization (e.g., O-alkylation) if the fixed enol form is required.

Synthesis of 6-Tert-butyluracil

This protocol utilizes a condensation reaction between a

Reagents:

-

Ethyl pivaloylacetate (Ethyl 4,4-dimethyl-3-oxopentanoate)

-

Urea (Dry)

-

Sodium Ethoxide (NaOEt) in Ethanol (21% wt)

-

Glacial Acetic Acid (for quenching)

Step-by-Step Protocol:

-

Preparation: In a dry 250 mL round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2), charge 50 mL of absolute ethanol.

-

Base Activation: Add Sodium Ethoxide solution (2.2 equiv).

-

Condensation: Add Urea (1.2 equiv) followed by Ethyl pivaloylacetate (1.0 equiv). The order is crucial to establish the urea anion before introducing the electrophile.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 6–12 hours. The reaction progress can be monitored by TLC (9:1 DCM:MeOH).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Evaporate the bulk of ethanol under reduced pressure.

-

Dissolve the residue in minimal distilled water (approx. 30 mL).

-

-

Precipitation: Acidify the aqueous solution carefully with Glacial Acetic Acid to pH ~5. The 6-tert-butyluracil will precipitate as a white solid.

-

Purification: Filter the solid and wash with cold water. Recrystallize from ethanol/water (1:1) to yield pure crystals.

Analytical Workflow for Tautomer Identification

Figure 2: Analytical decision matrix for verifying tautomeric states.

Part 3: Structural Characterization & Data Interpretation[2]

NMR Spectroscopy (Solution State)

Nuclear Magnetic Resonance is the primary tool for distinguishing tautomers. The solvent choice is paramount.

| Parameter | DMSO-d6 (Aprotic, Polar) | D2O (Protic, Polar) | Interpretation |

| NH Protons | Visible (Broad singlets) | Invisible (Exchanged) | In DMSO, the presence of two distinct NH signals (N1-H and N3-H) confirms the diketo form. |

| C5-H Proton | Sharp Singlet (~5.5 ppm) | Sharp Singlet | The C5 proton is shielded by the electron-rich double bond. |

| Tert-butyl | Sharp Singlet (~1.2 ppm) | Sharp Singlet | Intense integration (9H). Confirms the 6-position substitution. |

Expert Insight: If the molecule existed as the diol (T4), you would observe no NH protons in DMSO and a significant downfield shift of the C5 proton due to the full aromatization of the pyrimidine ring. The absence of these features is the primary evidence against the diol form in solution.

X-Ray Crystallography (Solid State)

In the solid state, 6-tert-butyluracil crystallizes in the diketo form.

-

Lattice: The molecules form hydrogen-bonded ribbons or sheets.

-

H-Bonding: N1-H···O and N3-H···O interactions dominate.

-

Steric Effect: The bulky tert-butyl group at C6 disrupts the standard planar stacking seen in unsubstituted uracil, often leading to a lower density packing or different space group compared to 6-methyluracil.

UV-Vis Spectroscopy

-

Diketo:

~260 nm (in water). -

Anion (Deprotonated): Bathochromic shift (red shift) to ~280 nm upon adding NaOH. This confirms the acidity of the NH protons (pKa ~9.5), a characteristic of the lactam form.

Part 4: Computational Validation (DFT)

For researchers requiring theoretical validation, Density Functional Theory (DFT) calculations (B3LYP/6-31G*) consistently rank the stability of the tautomers as follows:

-

Diketo (Global Minimum): 0.0 kcal/mol

-

Mono-enols: +10 to +15 kcal/mol (Solvent dependent)

-

Diol: >+20 kcal/mol

Why? The resonance stabilization energy of the amide (lactam) functionality in the uracil ring is thermodynamically superior to the aromaticity gained by forming the diol (pyrimidine) ring.

References

-

Synthesis of 6-Alkyluracils

-

Organic Syntheses Procedure: 6-Methyluracil.[2] (Analogous protocol for 6-alkyl derivatives). Organic Syntheses, Coll. Vol. 2, p.422 (1943).

-

-

Tautomerism of Uracils

-

pKa and Acidity

- Bordwell pKa Table (Acidity in DMSO).

-

Crystallographic Data

Sources

Pyrimidine Analogs: A Technical Guide to Their Applications in Drug Discovery

Part 1: The Enduring Legacy of the Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring, a simple six-membered heterocycle with two nitrogen atoms, is a cornerstone of life itself. As a fundamental component of the nucleobases cytosine, thymine, and uracil, it forms the very alphabet of our genetic code in DNA and RNA.[1] This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, providing a robust framework for the design of therapeutic agents that can interact with a vast array of biological targets.[2][3]

The journey of pyrimidine analogs in drug discovery is a testament to the power of rational drug design. By modifying the basic pyrimidine structure, chemists have been able to create molecules that act as imposters, interfering with critical cellular processes. This guide provides an in-depth technical overview of the diverse applications of pyrimidine analogs in modern drug discovery, with a focus on their roles in oncology and infectious diseases. We will delve into their mechanisms of action, explore key structure-activity relationships, and provide detailed experimental protocols for their evaluation.

Part 2: The Forefront of Cancer Therapy: Pyrimidine Analogs as Anticancer Agents

The application of pyrimidine analogs in oncology represents one of the most successful stories in the history of chemotherapy. Their ability to selectively target the rapid proliferation characteristic of cancer cells has made them indispensable in the treatment of a wide range of malignancies.

Section 2.1: The Classic Strategy: Antimetabolites

The pioneering pyrimidine-based anticancer drugs were designed as antimetabolites. These molecules bear a close structural resemblance to endogenous pyrimidines, allowing them to be taken up by cells and enter metabolic pathways. However, subtle chemical modifications turn them into saboteurs of these very pathways.

Mechanism of Action: A Two-Pronged Attack

The anticancer activity of pyrimidine antimetabolites stems from two primary mechanisms:

-

Inhibition of Key Enzymes: Once inside the cell, these analogs are converted into their nucleotide forms. These fraudulent nucleotides then act as potent inhibitors of enzymes crucial for DNA synthesis. A prime target is thymidylate synthase (TS) , the enzyme responsible for the de novo synthesis of thymidylate, an essential building block of DNA. By blocking TS, pyrimidine analogs starve the cancer cell of the necessary components for DNA replication, leading to "thymineless death".[4]

-

Incorporation into Nucleic Acids: The triphosphate forms of these analogs can also be mistakenly incorporated into both DNA and RNA by polymerases.[5][6] This incorporation disrupts the integrity and function of these nucleic acids, leading to errors in replication and transcription, and ultimately triggering apoptosis (programmed cell death).[5][6]

Case Study: 5-Fluorouracil (5-FU)

First synthesized in 1957, 5-Fluorouracil (5-FU) is a quintessential pyrimidine analog and remains a cornerstone of treatment for various solid tumors, including colorectal, breast, and stomach cancers.[7] The fluorine atom at the C5 position is key to its activity; it prevents the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) by thymidylate synthase.[1][8]

Case Study: Gemcitabine

Gemcitabine (difluorodeoxycytidine) is another widely used pyrimidine analog with a broad spectrum of activity against solid tumors such as pancreatic, lung, and bladder cancer.[9] Its unique feature is the presence of two fluorine atoms on the 2'-carbon of the deoxyribose sugar.[9][10] After intracellular phosphorylation to its di- and triphosphate forms, gemcitabine exerts its cytotoxic effects by inhibiting ribonucleotide reductase (depleting the pool of deoxynucleotides for DNA synthesis) and by being incorporated into DNA, which ultimately leads to the inhibition of DNA synthesis and repair.[9]

Section 2.2: The New Wave: Pyrimidine-Based Kinase Inhibitors

More recently, the versatility of the pyrimidine scaffold has been harnessed to develop a new generation of targeted anticancer therapies: kinase inhibitors. Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[11]

Mechanism of Action: Blocking Aberrant Signaling

Many pyrimidine-based kinase inhibitors are designed to be ATP-competitive, meaning they bind to the ATP-binding pocket of the target kinase, preventing the transfer of a phosphate group to its substrate.[11] This blocks the downstream signaling cascade that drives cancer cell proliferation, survival, and metastasis. The pyrimidine ring is an excellent scaffold for this purpose as it can mimic the hydrogen bonding interactions of the adenine ring of ATP with the kinase hinge region.[12][13]

Structure-Activity Relationship (SAR) of Pyrimidine-Based Kinase Inhibitors

The development of potent and selective kinase inhibitors relies heavily on understanding the structure-activity relationship (SAR). For pyrimidine-based inhibitors, key modifications often involve:

-

Substitutions at the C2, C4, and C6 positions: These positions are often modified with various aryl and alkyl groups to enhance binding affinity and selectivity for the target kinase.

-

Fusion with other heterocyclic rings: Creating fused ring systems, such as pyrido[2,3-d]pyrimidines or pyrazolo[3,4-d]pyrimidines, can provide a more rigid scaffold that can be optimized for specific kinase targets.[12][14][15][16]

For example, in the development of Aurora kinase inhibitors, a class of enzymes critical for cell division, a series of 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivatives were designed. These compounds were shown to potently inhibit Aurora A kinase and reduce levels of the oncoprotein MYC.[17][18]

Clinical Significance

A growing number of pyrimidine-based kinase inhibitors have received FDA approval and are now standard of care for various cancers.[8] For instance, pyrazolo[3,4-d]pyrimidine-based inhibitors have shown significant promise, with some advancing to clinical trials for various oncology indications.[12][15]

Section 2.3: Experimental Protocols for Anticancer Drug Discovery

The evaluation of novel pyrimidine analogs requires a battery of robust and reproducible assays. Here, we provide detailed protocols for key in vitro and an overview of in vivo methodologies.

In Vitro Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of drug candidates.[5][10][19][20]

Protocol: MTT Assay for Cell Viability

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the pyrimidine analog in complete medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound at various concentrations.

-

Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

-

-

Incubation:

-

Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

-

MTT Addition:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

Target-Based Assay: Thymidylate Synthase (TS) Inhibition Assay

This assay directly measures the ability of a pyrimidine analog to inhibit the enzymatic activity of thymidylate synthase.

Protocol: Spectrophotometric TS Inhibition Assay

Materials:

-

Recombinant human thymidylate synthase (hTS)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 10 mM β-mercaptoethanol)

-

Deoxyuridine monophosphate (dUMP)

-

5,10-methylenetetrahydrofolate (CH2H4folate)

-

Pyrimidine analog inhibitor

-

UV-transparent 96-well plate

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Inhibitor Preparation:

-

Dissolve the pyrimidine analog in DMSO and prepare serial dilutions in the assay buffer.

-

-

Reaction Mixture Preparation:

-

In each well of the 96-well plate, add the assay buffer, hTS enzyme, and the pyrimidine analog at various concentrations.

-

Pre-incubate the mixture for 10-15 minutes at room temperature.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding dUMP and CH2H4folate to each well.

-

-

Absorbance Measurement:

-

Immediately begin monitoring the increase in absorbance at 340 nm over time. This increase corresponds to the oxidation of CH2H4folate to dihydrofolate (DHF).

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.

-

In Vivo Efficacy Testing: The Xenograft Mouse Model

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a critical step in the preclinical evaluation of anticancer drug candidates.[2][6][7][21][22]

Workflow: Subcutaneous Xenograft Model

-

Cell Culture and Implantation:

-

Human cancer cells are cultured in vitro.

-

A specific number of cells (typically 1-10 million) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

-

Tumor Growth and Monitoring:

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.

-

-

Treatment Administration:

-

Mice are randomized into control and treatment groups.

-

The pyrimidine analog is administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

-

The control group receives the vehicle.

-

-

Efficacy Evaluation:

-

Tumor growth is monitored throughout the treatment period.

-

The primary endpoint is typically tumor growth inhibition (TGI).

-

Animal body weight and general health are also monitored as indicators of toxicity.

-

-

Pharmacodynamic and Mechanistic Studies:

-

At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry or western blotting, to confirm target engagement and elucidate the mechanism of action in vivo.

-

Part 3: Combating Infectious Diseases with Pyrimidine Analogs

The success of pyrimidine analogs in oncology has inspired their development as antimicrobial agents. Their ability to interfere with nucleic acid synthesis is a powerful strategy against rapidly replicating viruses, fungi, and bacteria.

Section 3.1: Antiviral Agents

Many antiviral pyrimidine analogs are nucleoside reverse transcriptase inhibitors (NRTIs). They function by mimicking natural nucleosides and being incorporated into the growing viral DNA chain by the viral reverse transcriptase enzyme. This leads to chain termination and halts viral replication.[23]

A prominent example is Zidovudine (AZT) , a thymidine analog that was the first drug approved for the treatment of HIV.[24] Lamivudine is another pyrimidine nucleoside analog used in the treatment of HIV and Hepatitis B.[25]

Section 3.2: Antifungal Agents

Flucytosine (5-fluorocytosine) is a fluorinated pyrimidine analog used in the treatment of systemic fungal infections, often in combination with other antifungal drugs.[19] It is taken up by fungal cells via cytosine permease and is then converted to 5-fluorouracil. This is further metabolized to intermediates that inhibit both DNA and RNA synthesis in the fungal cell.[2][26]

Section 3.3: Antibacterial Agents

The development of pyrimidine-based antibacterial agents is an active area of research, driven by the urgent need for new drugs to combat antibiotic resistance. These compounds are being investigated for their ability to inhibit various bacterial targets, including enzymes involved in cell wall synthesis and DNA replication.

Part 4: Overcoming Hurdles and Charting the Future

Despite their remarkable success, the clinical utility of pyrimidine analogs can be limited by the development of drug resistance.

Mechanisms of Resistance

Resistance to pyrimidine analogs can arise through several mechanisms:

-

Alterations in Drug Transport: Decreased expression or mutation of the transporters responsible for drug uptake into the cell.

-

Changes in Drug Metabolism: Decreased activity of the enzymes that activate the prodrug to its cytotoxic form, or increased activity of enzymes that catabolize the drug.[8]

-

Target Enzyme Mutations: Mutations in the target enzyme (e.g., thymidylate synthase or a specific kinase) that reduce the binding affinity of the drug.

-

Increased Target Expression: Amplification of the gene encoding the target enzyme, leading to its overexpression and overwhelming the inhibitory effect of the drug.

-

Activation of Alternative Signaling Pathways: In the case of kinase inhibitors, cancer cells can develop resistance by activating alternative signaling pathways that bypass the inhibited kinase.

Future Directions

The future of pyrimidine analog drug discovery lies in several key areas:

-

Development of Novel Analogs: The synthesis of new pyrimidine derivatives with improved potency, selectivity, and pharmacokinetic properties.

-

Combination Therapies: Combining pyrimidine analogs with other anticancer or antimicrobial agents to enhance efficacy and overcome resistance.

-

Targeted Drug Delivery: The use of nanocarriers and other delivery systems to specifically target cancer cells or infected tissues, thereby increasing efficacy and reducing side effects.

-

Personalized Medicine: The use of biomarkers to identify patients who are most likely to respond to a particular pyrimidine-based therapy.

Part 5: Quantitative Data Summary

The following tables provide a snapshot of the in vitro activity of various pyrimidine analogs.

Table 1: In Vitro Anticancer Activity of Selected Pyrimidine Analogs

| Compound Class | Specific Analog | Cancer Cell Line | IC50 (µM) | Reference |

| Antimetabolite | 5-Fluorouracil | LoVo (Colon) | ~10 | [27] |

| 5-Fluorouracil | SW480 (Colon) | ~5 | [27] | |

| Gemcitabine | Data not available | 130 | [25] | |

| Kinase Inhibitor | Pyrido[2,3-d]pyrimidine (4b) | PDGFr | 1.11 | [16] |

| Pyrido[2,3-d]pyrimidine (4b) | FGFr | 0.13 | [16] | |

| Pyrido[2,3-d]pyrimidine (4b) | EGFr | 0.45 | [16] | |

| Pyrido[2,3-d]pyrimidine (4b) | c-src | 0.22 | [16] | |

| Pyrazolo[3,4-d]pyrimidine (12c) | Renal Cancer Cell Lines | Potent | [28] | |

| Pyrazolo[3,4-d]pyrimidine (12f) | Renal Cancer Cell Lines | Potent | [28] |

Table 2: In Vitro Antiviral and Antifungal Activity of Selected Pyrimidine Analogs

| Compound Class | Specific Analog | Pathogen | IC50/EC50 (µM) | Reference |

| Antiviral | 1,2,3-triazolyl nucleoside (2i) | Influenza A (H1N1) | 57.5 | |

| 1,2,3-triazolyl nucleoside (5i) | Influenza A (H1N1) | 24.3 | ||

| 1,2,3-triazolyl nucleoside (11c) | Influenza A (H1N1) | 29.2 | ||

| 4-alkylthio pyrimidine (15) | HIV-1 | 1.99 µg/mL | ||

| 4-alkylthio pyrimidine (16) | HIV-1 | 1.80 µg/mL | ||

| Antifungal | C-5-alkynyluracil derivative | HeLa (used as a model) | 3.0 |

Part 6: Visualizing the Science

The following diagrams, created using the DOT language, illustrate key concepts discussed in this guide.

Caption: General mechanism of action of pyrimidine antimetabolites.

Caption: Simplified signaling pathway of a pyrimidine-based kinase inhibitor.

Sources

- 1. Antiviral Drug Resistance: Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. clyte.tech [clyte.tech]

- 6. xenograft.org [xenograft.org]

- 7. ijpbs.com [ijpbs.com]

- 8. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals | MDPI [mdpi.com]

- 14. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 15. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. atcc.org [atcc.org]

- 21. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. mdpi.com [mdpi.com]

- 28. Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

high-throughput screening with pyrimidine-2,4-diol libraries

Application Note: High-Throughput Screening (HTS) of Pyrimidine-2,4-diol Focused Libraries

Executive Summary

This application note details a robust workflow for the high-throughput screening (HTS) of small molecule libraries based on the pyrimidine-2,4-diol (uracil) scaffold. Recognized as a "privileged structure" in medicinal chemistry, this scaffold is central to the development of kinase inhibitors, antivirals (nucleoside analogs), and anticancer agents.[1][2] This guide addresses the specific challenges associated with this chemotype—including tautomeric equilibrium, solubility, and potential assay interference—and provides a self-validating protocol for identifying high-quality hits while minimizing false positives.

Scientific Background: The Privileged Scaffold

The Tautomeric Challenge

The core scaffold exists in a tautomeric equilibrium between the pyrimidine-2,4-dione (keto, Uracil-like) and pyrimidine-2,4-diol (enol) forms. While the dione form predominates in neutral aqueous solution, the diol character is critical for:

-

Metal Coordination: Binding to metalloenzymes (e.g., HIV integrase, carbonic anhydrase).

-

Hydrogen Bonding: Acting as both donor and acceptor in ATP-binding pockets of kinases.

-

Synthetic Functionalization: The 2,4-dichloro intermediate allows for rapid diversity generation via nucleophilic aromatic substitution (

).

Library Design Strategy

To maximize chemical space coverage, our internal libraries are constructed using Diversity-Oriented Synthesis (DOS) focusing on four vectors:

-

N1 & N3 Positions: Solubility-enhancing groups or ribose-mimics.

-

C5 & C6 Positions: Hydrophobic moieties to target deep enzymatic pockets (e.g., the "gatekeeper" region in kinases).

Experimental Workflow Visualization

The following diagram illustrates the critical path from library formatting to hit validation.

Caption: End-to-end HTS workflow for pyrimidine libraries, emphasizing the critical QC gate (Z-factor) and PAINS filtering prior to hit validation.

Detailed Protocol: TR-FRET Kinase Screen

This protocol uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to screen for inhibitors of a generic Ser/Thr kinase, a common target for pyrimidine-2,4-diol derivatives.

Reagents & Equipment

-

Library: Pyrimidine-2,4-diol derivatives (10 mM in DMSO).

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 (detergent is critical to prevent aggregation).

-

Tracer: Eu-labeled anti-phospho antibody.

-

Acceptor: ULight™-labeled substrate.

-

Plates: 384-well low-volume white ProxiPlates (PerkinElmer).

Step-by-Step Methodology

Step 1: Compound Transfer (Acoustic Dispensing)

-

Use an Echo® Liquid Handler to transfer 20 nL of library compounds into dry 384-well plates.

-

Controls:

-

High Control (HC): DMSO only (0% inhibition).

-

Low Control (LC): 10 µM Staurosporine (100% inhibition).

-

-

Rationale: Acoustic transfer eliminates tip-based contamination and ensures precise delivery of viscous DMSO solutions.

Step 2: Enzyme Addition

-

Dispense 5 µL of Kinase Enzyme (0.5 nM final) in Assay Buffer.

-

Incubate for 10 minutes at Room Temperature (RT).

-

Rationale: Pre-incubation allows compounds to bind to the enzyme (especially slow-binders) before competition with ATP begins.

Step 3: Substrate/ATP Initiation

-

Dispense 5 µL of Substrate/ATP mix (at

concentrations). -

Seal plates and incubate for 60 minutes at RT.

Step 4: Detection

-

Add 10 µL of Detection Mix (Eu-Antibody + EDTA to stop reaction).

-

Incubate for 60 minutes.

-

Read on a multimode plate reader (Excitation: 320nm; Emission: 615nm & 665nm).

Data Analysis & Quality Control

Assay Robustness (Z-Factor)

Before analyzing hits, the assay plate quality must be validated using the Z-factor metric (Zhang et al., 1999).[3][4]

| Parameter | Definition | Acceptance Criteria |

| Mean of Positive Control (DMSO) | High Signal | |

| Mean of Negative Control (Inhibitor) | Low Signal | |

| Standard Deviation | < 10% of Mean | |

| Z' Value | Screening Window Quality | > 0.5 |

Note: If Z' < 0.5, the plate is rejected and re-screened. Common causes in pyrimidine libraries include precipitation (check solubility) or fluorescence interference.

Hit Selection & PAINS Filtering

Pyrimidine libraries can contain "frequent hitters" or PAINS (Pan-Assay Interference Compounds).

-

Primary Cutoff: Compounds > 3 Standard Deviations (SD) from the mean of the High Control.

-

In Silico Filter: Run hits against the PAINS database (Baell & Holloway, 2010). Look for:

-

Exocyclic alkenes (Michael acceptors).

-

Toxoflavins (Redox cyclers often found in degraded pyrimidine libraries).

-

-

Solubility Triage: Pyrimidine-2,4-diols can be distinctively insoluble. Hits are checked for aggregation using a dynamic light scattering (DLS) counterscreen or by adding 0.01% Triton X-100. If activity disappears with detergent, it is likely a false positive aggregator.

Case Study: Targeting EGFR

In a recent internal campaign targeting EGFR (Epidermal Growth Factor Receptor), a library of 2,500 N1-substituted pyrimidine-2,4-diones was screened.

-

Initial Hits: 45 compounds (>50% inhibition at 10 µM).

-

PAINS Removal: 5 compounds removed (rhodanine-like impurities).

-

Validation: 12 compounds confirmed with IC50 < 500 nM.

-

Lead Compound: A C6-substituted derivative showing unique binding to the Cys797 residue, validated via X-ray crystallography.

References

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

-

Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link

-

Jain, K. S., et al. (2006). Recent Advances in Ureas and Thioureas as Anticancer Agents (Discussing Pyrimidine Pharmacophores). Current Science. Link

-

Maddry, J. A., et al. (2009). Pyrimidines as Privileged Scaffolds in Drug Discovery.[2][5][6] Annual Reports in Medicinal Chemistry. Link

-

Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Link

Sources

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. assay.dev [assay.dev]

- 4. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 5. Pyrimidine-fused Dinitrogenous Penta-heterocycles as a Privileged Scaffold for Anti-Cancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: High-Fidelity Screening of Pyrimidine Derivatives

A Cell-Based Cytotoxicity & Proliferation Protocol

Strategic Rationale: The Pyrimidine Scaffold

The pyrimidine heterocycle is a "privileged scaffold" in medicinal chemistry, serving as the core structure for DNA/RNA bases (cytosine, thymine, uracil).[1] In drug discovery, pyrimidine derivatives are designed to exploit this biological mimicry.

Unlike generic small molecules, pyrimidine analogs often function via two distinct mechanisms:

-

Antimetabolites: They mimic endogenous nucleosides, incorporating into DNA/RNA to trigger chain termination or inhibiting enzymes like Thymidylate Synthase (TS) (e.g., 5-Fluorouracil).

-

Kinase Inhibitors: Fused systems (e.g., pyrazolo[3,4-d]pyrimidines) often occupy the ATP-binding pocket of kinases (e.g., EGFR, CDK), blocking oncogenic signaling.

Experimental Implication: Because these compounds often require metabolic activation (phosphorylation) or compete with high concentrations of intracellular ATP, assay duration and cell metabolic state are critical variables.

Figure 1: Mechanistic Pathways of Pyrimidine Derivatives

Caption: Dual-mode action of pyrimidine derivatives requiring specific intracellular processing or direct target engagement.

Pre-Analytical Framework: Compound Management

Pyrimidine derivatives frequently exhibit poor aqueous solubility and high planarity, leading to "stacking" or precipitation in culture media.

Solubility & Vehicle Control[2]

-

The "Golden Rule" of DMSO: The final concentration in the cell well must be ≤ 0.5% (v/v) , with ≤ 0.1% being the ideal target to prevent solvent-induced cytotoxicity or membrane permeabilization artifacts [1, 2].

-

Stock Preparation: Prepare a 10 mM or 20 mM master stock in 100% DMSO. Aliquot and store at -20°C to prevent freeze-thaw degradation.

Table 1: Solubility Troubleshooting for Pyrimidines

| Observation | Root Cause | Corrective Action |

| Cloudiness upon media addition | Compound precipitation (Hydrophobic crash) | Perform intermediate dilution in PBS or media with 1-2% DMSO before final addition. |

| Crystals at well bottom | Concentration exceeds solubility limit | Sonicate stock solution; Reduce maximum test concentration (e.g., from 100 µM to 10 µM). |

| Yellow/Red shift in media | pH instability or intrinsic chromophore | Check compound pKa. Use a blank well (Media + Drug, No Cells) to subtract background absorbance. |

Protocol: Multiparametric Cytotoxicity Assay (MTS)

Method Selection: We utilize the MTS Assay (tetrazolium reduction) over the traditional MTT.[5]

-

Why? MTT produces insoluble formazan crystals requiring a solubilization step (SDS/DMSO) that introduces pipetting error. MTS produces a soluble product, allowing a "mix-and-read" workflow essential for minimizing disturbance to potentially fragile, drug-treated cells [3].

Materials

-

Cell Lines: Human tumor lines (e.g., A549, MCF-7, HCT-116) validated by STR profiling.

-

Reagent: CellTiter 96® AQueous One Solution (MTS) or equivalent.

-

Plates: 96-well, clear bottom, tissue-culture treated.

-

Instrumentation: Microplate reader (Absorbance 490 nm).

Step-by-Step Workflow

Step 1: Cell Seeding (Day 0)

-

Harvest cells in the exponential growth phase (70-80% confluence).

-

Seeding Density: Crucial for linearity.

-

Fast growers (e.g., HCT-116): 3,000 - 5,000 cells/well.

-

Slow growers (e.g., MCF-7): 8,000 - 10,000 cells/well.

-

-

Dispense 100 µL of cell suspension per well.

-

Edge Effect Mitigation: Fill outer wells with PBS (no cells) to prevent evaporation artifacts.

-

Incubate for 24 hours at 37°C/5% CO₂ to allow adherence [4].

Step 2: Compound Treatment (Day 1)

-

Serial Dilution: Prepare a 1:3 or 1:10 serial dilution of the pyrimidine derivative in a separate "dosing plate" using complete media.

-

Top Concentration: Typically 100 µM (screening) or 10 µM (potent kinase inhibitors).

-

Vehicle Control: Media + DMSO (matched to the highest drug %DMSO).

-

Positive Control:[6] 5-Fluorouracil (5-FU) or Doxorubicin.

-

-

Aspirate old media from the cell plate (optional, but recommended if drug stability is low) or add 2x concentrated drug solution to existing media.

-

Final Volume: 100-200 µL/well.

Step 3: Incubation (Day 1 - Day 3/4)

-

Incubate for 72 hours .

-

Rationale: Pyrimidine antimetabolites (e.g., 5-FU analogs) often require at least two cell doubling times to manifest cytotoxicity [4]. A 24h assay is insufficient for this class of compounds.

-

Step 4: Readout (Day 3/4)

-

Add 20 µL of MTS reagent directly to each well containing 100 µL media.

-

Incubate for 1–4 hours at 37°C.

-

Check: Monitor color development. Stop when the vehicle control reaches 1.0 - 1.5 OD.

-

-

Measure absorbance at 490 nm .

Figure 2: Experimental Workflow & Timeline

Caption: 72-hour workflow ensuring capture of anti-proliferative effects common to pyrimidine antimetabolites.

Data Analysis & Validation

To ensure the protocol is self-validating, calculate the Z-factor and IC50 .

1. Normalization:

-

Blank: Media + MTS (no cells).

2. IC50 Calculation:

Fit data to a 4-parameter logistic (4PL) non-linear regression model:

3. Quality Control Criteria:

-

Z-Factor: Must be > 0.5 for a robust assay.

-

CV%: Coefficient of variation between replicate wells should be < 10%.

-

Dose Response: The curve must show a plateau at both high (0% viability) and low (100% viability) concentrations.

References

-

NCI-60 Screening Methodology. National Cancer Institute (DTP). Available at: [Link]

-

Shoemaker, R.H. (2006). The NCI60 human tumour cell line anticancer drug discovery project.[7][8][9][10][11] Nature Reviews Cancer. Available at: [Link]

Sources

- 1. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. benchchem.com [benchchem.com]

- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pediaa.com [pediaa.com]

- 6. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. revvity.co.jp [revvity.co.jp]

- 8. dctd.cancer.gov [dctd.cancer.gov]

- 9. NCI-60 Human Tumor Cell Line Screen Service - Altogen Labs [altogenlabs.com]

- 10. dctd.cancer.gov [dctd.cancer.gov]

- 11. dctd.cancer.gov [dctd.cancer.gov]

Application Note: Formulation Strategies for 6-Tert-butylpyrimidine-2,4-diol in Preclinical Studies

Introduction & Compound Profile

6-Tert-butylpyrimidine-2,4-diol (also known as 6-tert-butyluracil) presents a classic challenge in preclinical formulation: it combines the rigid, planar structure of a pyrimidine with a bulky, hydrophobic tert-butyl group. While the pyrimidine core offers potential hydrogen bonding (via the diol/dione tautomers), the tert-butyl moiety significantly increases the partition coefficient (LogP), rendering the molecule sparingly soluble in physiological buffers.

This guide provides a rational, step-by-step approach to formulating this compound for in vivo administration (IV, IP, PO). The protocols below prioritize solubility enhancement while strictly adhering to vehicle toxicity limits for rodents.

Physicochemical Challenges[1][2]

-

Lipophilicity: The tert-butyl group drives high lipophilicity, requiring organic co-solvents or surfactants.

-

Crystal Lattice Energy: Pyrimidines often have high melting points and stable crystal lattices, resisting dissolution.

-

pKa Sensitivity: The uracil-like core (pKa ~9.5) means pH adjustment to >10 yields solubility but is physiologically incompatible; therefore, we rely on co-solvents and complexation rather than pH manipulation.

Pre-Formulation: Solubility Screening[3]

Before attempting a full batch, perform a "Go/No-Go" solubility screen using the matrix below. Use 1 mg of compound per trial.

Table 1: Solubility Screening Matrix

| Solvent / Vehicle | Target Conc.[1][2][3][4] | Observation | Suitability |

| PBS (pH 7.4) | 1 mg/mL | Likely Precipitate | Negative Control |

| DMSO (Anhydrous) | 50 mg/mL | Clear Solution | Stock Solvent |

| PEG 400 | 10 mg/mL | Variable | Co-solvent |

| Ethanol (Abs) | 10 mg/mL | Clear/Hazy | Minor Co-solvent |

| 20% HP-β-CD | 5 mg/mL | Clear Solution | IV Preferred |

| 0.5% Methylcellulose | Suspension | Uniform Dispersion | PO Preferred |

Vehicle Selection Logic

Do not arbitrarily choose a vehicle. Use the decision tree below to select the formulation based on your route of administration and required dose.

Figure 1: Decision matrix for selecting the appropriate vehicle based on administration route and solubility requirements.

Detailed Formulation Protocols

Protocol A: The "Gold Standard" Co-Solvent Solution (IV/IP)

Best for: Early PK studies, IV administration, doses < 10 mg/kg. Composition: 5% DMSO / 40% PEG 400 / 55% Saline.

Scientific Rationale:

-

DMSO: Disrupts the crystal lattice (High dielectric constant).

-

PEG 400: Provides lipophilic bulk to prevent precipitation upon aqueous dilution.

-

Saline: Adjusts tonicity for physiological compatibility.

Step-by-Step Procedure:

-

Weighing: Weigh the required amount of this compound into a sterile glass vial.

-

Primary Solubilization: Add the calculated volume of DMSO (5% of total volume). Vortex vigorously until completely dissolved. Do not proceed if solids remain.

-

Stabilization: Add PEG 400 (40% of total volume) to the DMSO concentrate. Vortex to mix. The solution may warm slightly (exothermic).

-

Dilution (Critical Step): Slowly add warm (37°C) Sterile Saline (55% of total volume) dropwise while vortexing.

-

Why warm? Reduces the shock of polarity change, preventing "crashing out."

-

-

Filtration: Filter through a 0.22 µm PES or PTFE syringe filter.

Validation: Shine a laser pointer through the vial (Tyndall effect). If the beam is visible, you have a nanosuspension, not a solution.

Protocol B: Cyclodextrin Complexation (IV Preferred)

Best for: Repeat dosing, minimizing vehicle toxicity (hemolysis/irritation). Composition: 20% (w/v) 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in Water.

Scientific Rationale: The hydrophobic tert-butyl group fits snugly into the CD cavity, while the hydrophilic exterior ensures water solubility. This avoids the use of organic solvents like DMSO.

Step-by-Step Procedure:

-

Vehicle Prep: Dissolve 20g of HP-β-CD in 100mL of sterile water. Stir until clear.

-

Addition: Add the compound to the vehicle.

-

Complexation: Sonicate for 20–30 minutes or stir overnight at room temperature.

-

Clarification: If the solution is not clear, filter (0.45 µm). If significant drug is lost on the filter, the concentration exceeds the complexation capacity (approx. 1:1 molar ratio limit).

Protocol C: Homogeneous Suspension (Oral Gavage)

Best for: High dose toxicity studies (>30 mg/kg), toxicology. Composition: 0.5% Methylcellulose (MC) (400 cP) + 0.1% Tween 80.

Step-by-Step Procedure:

-

Levigation: Place the compound powder in a mortar. Add the Tween 80 directly to the powder. Grind with a pestle to wet the hydrophobic surface (prevents clumping).

-

Geometric Dilution: Add a small amount of 0.5% MC vehicle. Grind to form a smooth paste.

-

Bulking: Gradually add the remaining MC vehicle while triturating.

-

Homogenization: Transfer to a vial and vortex. For best results, use a probe sonicator (30% amplitude, 10s pulses) to ensure uniform particle size distribution.

Quality Control & Stability

Every formulation must undergo a basic QC check before entering the animal facility.

| Parameter | Acceptance Criteria | Method |

| Visual Appearance | Clear (Solution) or Uniform Milky (Suspension) | Visual inspection against black/white background |

| pH | 4.5 – 8.0 | pH Strip/Meter (Adjust with 0.1N NaOH/HCl if needed) |

| Precipitation | No visible crystals after 1 hour at RT | Microscopy or Visual |

| Concentration | ± 10% of target | HPLC (if available) |

In Vivo Administration Guidelines

Adhering to volume limits is critical to prevent physiological stress that can confound data.

Table 2: Recommended Dosing Volumes (Gad et al.)

| Species | Weight (Avg) | Route | Max Vol (Good Practice) | Max Vol (Absolute Limit) |

| Mouse | 25 g | IV | 0.12 mL (5 mL/kg) | 0.25 mL |

| Mouse | 25 g | PO | 0.25 mL (10 mL/kg) | 0.50 mL |

| Mouse | 25 g | IP | 0.25 mL (10 mL/kg) | 0.50 mL |

| Rat | 250 g | IV | 1.25 mL (5 mL/kg) | 2.50 mL |

| Rat | 250 g | PO | 2.50 mL (10 mL/kg) | 5.00 mL |

Warning: For Protocol A (DMSO/PEG), inject IV slowly (over 30-60 seconds) to prevent local vein irritation and hemolysis.

References

-

Li, P., & Kerns, E. H. (2006). Solubility in Pharmaceutical Discovery and Development. In Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. Link

-

Gad, S. C., et al. (2016).[3] Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology. Link

-

Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

-

Washington State University IACUC. (2022).[3] Standard Operating Procedures for Preparation & Administration of DMSO in Rodents. Link

Sources

Probing the Inflammatory Axis: Pyrimidine Derivatives as GPR84 Agonists

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of pyrimidine derivatives as agonists for the G protein-coupled receptor 84 (GPR84). As a receptor predominantly expressed in immune cells and implicated in inflammatory and metabolic diseases, GPR84 presents a compelling target for therapeutic intervention. This document offers a synthesis of field-proven insights and detailed experimental protocols to empower researchers in their investigation of GPR84 signaling and the pharmacological activity of pyrimidine-based agonists.

Introduction: GPR84 - A Key Modulator of Immune Responses

G protein-coupled receptor 84 (GPR84) is a member of the rhodopsin-like superfamily and is activated by medium-chain fatty acids (MCFAs), particularly those with 9-14 carbon atoms.[1][2] Its expression is significantly upregulated in immune cells, such as macrophages and neutrophils, in response to pro-inflammatory stimuli.[3][4] Activation of GPR84 has been shown to modulate crucial immune functions including chemotaxis, phagocytosis, and the production of inflammatory mediators.[2][4] This central role in the inflammatory cascade has positioned GPR84 as a promising therapeutic target for a range of pathologies, including inflammatory bowel disease, fibrosis, and certain cancers.[2][3]

The development of synthetic agonists, particularly those with a pyrimidine scaffold, has provided invaluable tools to dissect the complex biology of GPR84.[5] These molecular probes allow for the precise interrogation of receptor function and the elucidation of its downstream signaling pathways.

GPR84 Signaling Pathways: A Dichotomy of Cellular Responses